molecular formula C8H10IN5 B1343987 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 862730-04-9

3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B1343987
CAS RN: 862730-04-9
M. Wt: 303.1 g/mol
InChI Key: OZULUFUHMFFLQF-UHFFFAOYSA-N
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Description

3-Iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound with the CAS Number: 862730-04-9 . It has a molecular weight of 303.11 . The compound is stored in a dark place, under an inert atmosphere, at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10IN5/c1-4(2)14-8-5(6(9)13-14)7(10)11-3-12-8/h3-4H,1-2H3,(H2,10,11,12) . This indicates the presence of iodine, isopropyl, and pyrazolo[3,4-d]pyrimidin-4-amine groups in the molecule.


Physical And Chemical Properties Analysis

This compound is a solid . The compound should be kept in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Derivatives and Biological Evaluation : Derivatives of pyrazolo[3,4‐d]pyrimidines, including 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, are synthesized for pharmacological studies due to their broad spectrum of biological activity. These compounds show potential in inhibiting enzymes like acetylcholinesterase and carbonic anhydrase, indicating their relevance in medicinal chemistry (Aydin, Anil, & Demir, 2021).

  • RET Kinase Inhibitors : 3-Substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines have been designed and synthesized as inhibitors of the RET protein kinase. These compounds have demonstrated efficacy in inhibiting RET phosphorylation in breast cancer cells (Dinér et al., 2012).

Synthesis and Characterization

  • Novel Synthesis Methods : Innovative synthesis methods, such as microwave-assisted synthesis, have been developed for pyrazolo[3,4-d]pyrimidin-4-ones. This demonstrates the chemical versatility and potential for diverse applications of these compounds (Ng, Tiekink, & Dolzhenko, 2022).

  • Structural Analysis and Characterization : Detailed studies have been conducted on the molecular structure and infrared frequencies of similar pyrazolo[3,4-d]pyrimidine compounds. These studies provide insights into the chemical properties and reactivity of such compounds (Shukla, Yadava, & Roychoudhury, 2015).

Antimicrobial and Antitumor Applications

  • Antimicrobial and Cytotoxic Properties : Pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their antimicrobial and cytotoxic properties. This indicates potential applications in developing new antimicrobial and anticancer agents (Hassaneen et al., 2019).

  • Antitumor and Anti-Inflammatory Agents**: Novel pyrazolopyrimidine derivatives have been synthesized and shown to possess significant anticancer and anti-5-lipoxygenase activities, suggesting their potential as therapeutic agents for cancer and inflammation (Rahmouni et al., 2016).

Chemical Synthesis and Mechanistic Studies

  • Synthetic Methodologies : Research has focused on developing efficient synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives, highlighting the importance of these compounds in chemical synthesis and drug development (Cottam et al., 1984).

  • Mechanistic Insight : Studies on the mechanism of formation of pyrazolo[3,4-d]pyrimidine-4-amines from pyrazoloformimidate provide valuable information on the chemical behavior of these compounds, essential for their application in drug synthesis (Al‐Azmi, 2020).

Safety and Hazards

The compound has been classified under GHS07 . The hazard statements associated with it are H315-H319-H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

Future Directions

While specific future directions for this compound are not available in the retrieved data, it’s worth noting that pyrazolo[3,4-d]pyrimidine derivatives have shown promise in the development of novel CDK2 inhibitors . This suggests potential future research directions in the field of drug discovery and development, particularly in the context of cancer therapeutics.

Biochemical Analysis

Biochemical Properties

3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly as a kinase inhibitor. It interacts with enzymes such as FLT3 kinase, which is involved in the regulation of cell growth and differentiation . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. Additionally, this compound interacts with other proteins and biomolecules, modulating their functions and contributing to its overall biochemical effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis by disrupting key signaling pathways such as the FLT3-ITD pathway . This disruption leads to changes in gene expression profiles and metabolic activities, ultimately affecting cell survival and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of FLT3 kinase, inhibiting its enzymatic activity and preventing the phosphorylation of downstream targets . This inhibition leads to the suppression of signaling cascades that promote cell proliferation and survival. Additionally, this compound may interact with other enzymes and proteins, further modulating their activities and contributing to its overall molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as being kept in a dark place and under an inert atmosphere at 2-8°C . Prolonged exposure to light or air may lead to its degradation, potentially reducing its efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FLT3 kinase activity and suppresses tumor growth in cancer models . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. These threshold effects highlight the importance of optimizing dosage regimens to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways influence the compound’s pharmacokinetics and overall efficacy in biochemical applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, binding proteins may sequester the compound, affecting its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with FLT3 kinase predominantly occurs in the cytoplasm, where it inhibits the enzyme’s activity and modulates downstream signaling pathways. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

3-iodo-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN5/c1-4(2)14-8-5(6(9)13-14)7(10)11-3-12-8/h3-4H,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZULUFUHMFFLQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648005
Record name 3-Iodo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

862730-04-9
Record name 3-Iodo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (2 g, 0.0077 mol) and K2CO3 (4.2 g, 0.031 mol) in DMF (50 mL) was brought to 80° C. under an argon atmosphere. Isopropylbromide (1.0 g, 0.0084 mol) was added with a syringe. Reaction was refluxed under argon atmosphere for 2 hours. Solid K2CO3 was removed by filtration. Solvent was partially removed in vacuo. Sodium citrate (50 mL) was added and reaction was extracted with EtOAc. Organic phases concentrated in vacuo and purified using silica gel column chromatography [MeOH—CH2Cl2, 5:95] yielding BA12 (1.68 g, 72% yield). ESI-MS (M+H)+ m/z calcd 304.0, found 304.1.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Yield
72%

Synthesis routes and methods II

Procedure details

To 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (200 mg, 0.766 mmol) in N,N-Dimethylformamide (DMF) (5 mL) was added cesium carbonate (300 mg, 0.919 mmol) followed by 2-iodopropane (0.080 mL, 0.805 mmol), and the reaction mixture was stirred over the weekend (3 days) at 80° C. in a sealed vessel. The reaction was allowed to cool down to room temperature. The mixture was poured onto water and EtOAc. The organic layer was separated, washed with brine, dried (MgSO4), filtered and concentrated to afford 3-iodo-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (160 mg) as a white solid. LC/MS (ES) m/z=3.4.0 [M+H]+.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.08 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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